molecular formula C17H17NO2 B3152280 (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid CAS No. 732953-71-8

(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid

Cat. No.: B3152280
CAS No.: 732953-71-8
M. Wt: 267.32 g/mol
InChI Key: JJIZGFRMYDAVKA-YRNVUSSQSA-N
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Description

(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid is an organic compound that belongs to the class of acrylic acids It features a pyridine ring substituted with a propyl group and a phenyl ring, which is further conjugated with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the Heck reaction, where a halogenated pyridine derivative reacts with a styrene derivative in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust palladium catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive acrylic acid moiety.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The propyl group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

    (2E)-3-[4-(4-Methylpyridin-2-YL)phenyl]acrylic acid: Similar structure with a methyl group instead of a propyl group.

    (2E)-3-[4-(5-Ethylpyridin-2-YL)phenyl]acrylic acid: Similar structure with an ethyl group instead of a propyl group.

    (2E)-3-[4-(5-Butylpyridin-2-YL)phenyl]acrylic acid: Similar structure with a butyl group instead of a propyl group.

Uniqueness: The uniqueness of (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its biological activity compared to its methyl or ethyl analogs.

Properties

IUPAC Name

(E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-3-14-6-10-16(18-12-14)15-8-4-13(5-9-15)7-11-17(19)20/h4-12H,2-3H2,1H3,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIZGFRMYDAVKA-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid
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(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid
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(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid
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(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid
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(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid
Reactant of Route 6
(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid

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